molecular formula C18H32O5 B1661796 Corchorifatty acid F CAS No. 95341-44-9

Corchorifatty acid F

Cat. No. B1661796
CAS RN: 95341-44-9
M. Wt: 328.4
InChI Key: MKYUCBXUUSZMQB-MKZMYESJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10E,15Z)-9,12,13-trihydroxy-10,15-octadecadienoic acid is a octadecanoid that is (10E,15Z)-octadecadienoic acid carrying three hydroxy substituents at positions 9, 12 and 13. It has a role as a plant metabolite, an antioxidant and an antifungal agent. It is a long-chain fatty acid, an octadecanoid, an oxylipin and a hydroxy polyunsaturated fatty acid.

Scientific Research Applications

1. Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins

Recent research introduced novel chemical bonds in proteins for biochemical research, protein engineering, and biotherapeutic applications. Fluorosulfonyloxybenzoyl-l-lysine (FSK) was designed and genetically encoded in E. coli and mammalian cells. Its long and flexible side chain allows covalent linking of proteins, enabling innovative applications in biological research and therapeutics (Liu et al., 2021).

2. Fluorosulfate-l-tyrosine for Covalent Bonding in Proteins in Vivo

Another study genetically encoded fluorosulfate-l-tyrosine (FSY) into proteins in vivo. FSY, a latent bioreactive unnatural amino acid, undergoes sulfur-fluoride exchange, reacting with lysine, histidine, and tyrosine to create covalent intraprotein bridges. This development is significant for covalent manipulation of proteins in vivo, with broad utilities in chemical biology and drug discovery (Wang et al., 2018).

3. Inhibitory Effects on Melanogenesis

Corchorifatty acid B (CFAB), similar to Corchorifatty acid F, shows inhibitory effects on cellular pigmentation in human melanocytes and mouse melanoma cells. It specifically decreases melanin by inducing rapid degradation of tyrosinase in cells. This unique mechanism of action sets CFAB apart from other hypopigmentation agents (Fujita et al., 2011).

4. Fatty Acid Synthase in Viral Infections

A study found that Fatty acid synthase (FASN) is elevated in serum concentrations in HIV and HCV infected patients. This suggests a potential indicator of viral infections, linking it to lipid metabolic disorders in such patients (Aragonès et al., 2010).

5. Fatty Acid Synthase in Ovarian Cancer

FASN is crucial in long-chain fatty acid synthesis, especially in cancer cells. Research on FASN overexpression in ovarian cancer suggests its role as a therapeutic target. Inhibition of FASN induced apoptosis in chemosensitive and platinum-resistant ovarian cancer cells, offering a potential strategy for treatment (Bauerschlag et al., 2015).

properties

CAS RN

95341-44-9

Product Name

Corchorifatty acid F

Molecular Formula

C18H32O5

Molecular Weight

328.4

IUPAC Name

(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+

InChI Key

MKYUCBXUUSZMQB-MKZMYESJSA-N

Isomeric SMILES

CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O

SMILES

CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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